

An In-depth Technical Guide to D-Prolinamide (CAS Number: 62937-45-5)

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Compound of Interest

Compound Name: *Prolinamide, D-*

Cat. No.: *B555526*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Prolinamide, with the CAS number 62937-45-5, is a chiral molecule derived from the amino acid D-proline. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application in asymmetric organocatalysis, and explores its potential in drug discovery, particularly in relation to the glucocorticoid receptor and neuroprotection. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and pharmacology, facilitating further investigation and application of this versatile compound.

Chemical and Physical Properties

D-Prolinamide, also known as (R)-Pyrrolidine-2-carboxamide, is a white to off-white crystalline powder.^{[1][2]} Its fundamental properties are summarized in the table below.

Property	Value	References
CAS Number	62937-45-5	[1][2][3]
Molecular Formula	C ₅ H ₁₀ N ₂ O	[1][2][3]
Molecular Weight	114.15 g/mol	[2][3]
Appearance	White to off-white powder/crystals	[1][2]
Melting Point	101-103 °C	[2]
Optical Rotation	[α] ²⁰ /D +110 ± 3° (c = 2 in ethanol)	[2]
Purity	≥99% (NT)	[2]
Synonyms	(R)-Pyrrolidine-2-carboxamide, D-Pro-NH ₂	[1]

Synthesis of D-Prolinamide

A laboratory-scale synthesis of D-Prolinamide can be achieved through a multi-step process starting from D-proline methyl ester. The following protocol is adapted from established chemical literature.[3]

Experimental Protocol: Laboratory Synthesis of D-Prolinamide

Step 1: Protection of D-Proline Methyl Ester

- Dissolve D-proline methyl ester (1 equivalent) in a suitable solvent such as dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.1 equivalents) to the solution.
- Slowly add a solution of benzyl chloroformate (Cbz-Cl, 1.05 equivalents) in dichloromethane dropwise while maintaining the temperature at 0 °C.

- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Cbz-D-proline methyl ester.

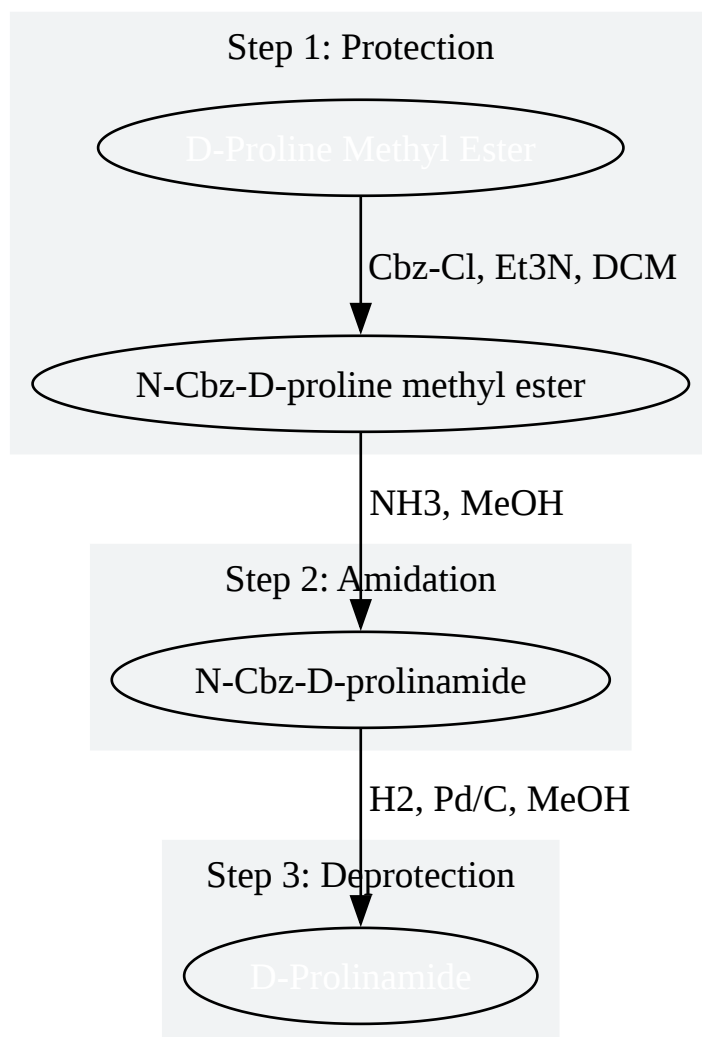
Step 2: Amidation

- Dissolve the N-Cbz-D-proline methyl ester (1 equivalent) in methanol.
- Cool the solution to 0 °C and bubble ammonia gas through the solution for 2-3 hours.
- Seal the reaction vessel and stir at room temperature for 24-48 hours.
- Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.
- The resulting crude N-Cbz-D-prolinamide can be purified by column chromatography on silica gel.

Step 3: Deprotection

- Dissolve the purified N-Cbz-D-prolinamide (1 equivalent) in methanol.
- Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
- Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield D-Prolinamide.
- The final product can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to obtain a pure crystalline solid.

Characterization Data: The synthesized D-Prolinamide should be characterized by standard analytical techniques such as ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The optical rotation should be measured to confirm the enantiomeric purity.



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Caption: Mechanism of the D-Prolinamide catalyzed aldol reaction.

Potential Applications in Drug Discovery

Beyond its utility in organic synthesis, D-Prolinamide and its derivatives have shown promise in the field of drug discovery.

Glucocorticoid Receptor Agonism

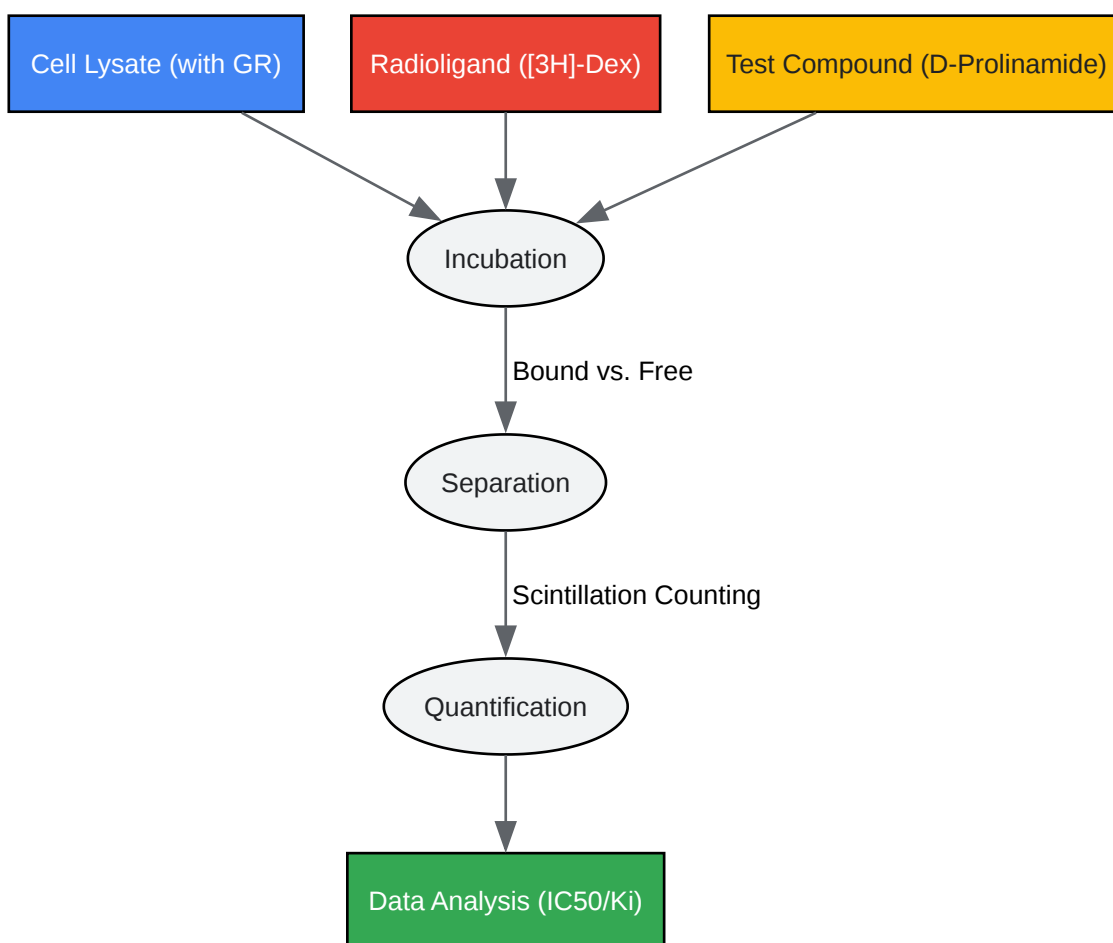
A derivative of D-prolinamide has been identified as a highly potent, nonsteroidal agonist of the glucocorticoid receptor (GR). [4] This suggests that the D-prolinamide scaffold could be a valuable starting point for the design of novel selective glucocorticoid receptor modulators (SGRMs) with potentially improved therapeutic profiles.

Experimental Protocol: Glucocorticoid Receptor Binding Assay

To assess the binding affinity of D-Prolinamide or its derivatives to the glucocorticoid receptor, a competitive radioligand binding assay can be performed. [5]

- Prepare a cytosolic extract from cells expressing the glucocorticoid receptor (e.g., A549 cells).
- In a 96-well plate, incubate the cytosolic extract with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of the test compound (D-Prolinamide).
- Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled dexamethasone).
- Incubate the plate at 4°C for 18-24 hours to allow binding to reach equilibrium.
- Separate the bound from free radioligand using a method such as charcoal adsorption or filtration.
- Quantify the amount of bound radioligand using liquid scintillation counting.
- Calculate the specific binding and determine the IC₅₀ value of the test compound. The K_i value can then be calculated using the Cheng-Prusoff equation.

Workflow for a Glucocorticoid Receptor Binding Assay



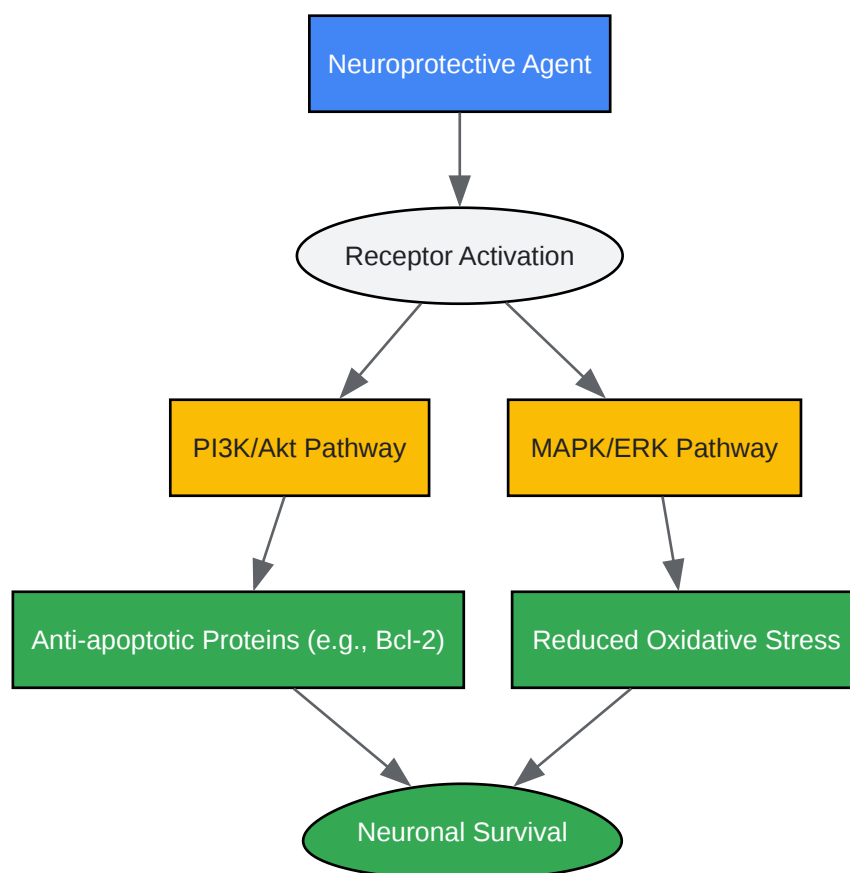
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Caption: A typical workflow for a competitive GR binding assay.

Neuroprotection

Proline-rich polypeptides have been investigated for their neuroprotective effects. [6] While direct evidence for D-Prolinamide is currently limited, its structural similarity to proline suggests it may have potential in modulating neuronal pathways and offering protection against neurodegenerative processes. Further research is warranted to explore this potential application. The neuroprotective effects of related compounds are often mediated through signaling pathways that reduce oxidative stress and apoptosis.

General Neuroprotective Signaling Pathways



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Caption: Potential signaling pathways involved in neuroprotection.

Conclusion

D-Prolinamide is a versatile chiral building block with significant applications in asymmetric organocatalysis. Its utility in synthesizing enantiomerically enriched molecules makes it a valuable tool for synthetic chemists. Furthermore, the emerging evidence of the biological activity of its derivatives, particularly as glucocorticoid receptor agonists, opens up exciting avenues for its use in drug discovery and development. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for researchers to explore and expand upon the applications of D-Prolinamide. Further investigations into its quantitative performance in organocatalysis with a broader range of substrates, its specific binding affinity for various receptors, and its potential neuroprotective effects are highly encouraged.

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- To cite this document: BenchChem. [An In-depth Technical Guide to D-Prolinamide (CAS Number: 62937-45-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555526#d-prolinamide-cas-number-62937-45-5]

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